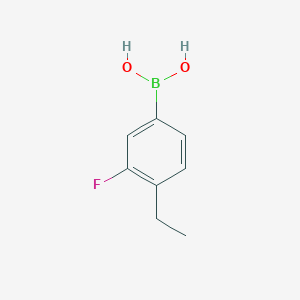

4-乙基-3-氟苯基硼酸

描述

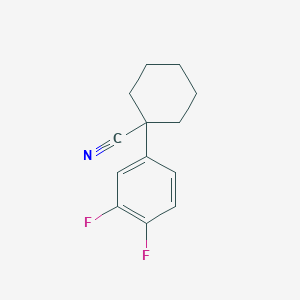

4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2 . It has a molecular weight of 167.98 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Ethyl-3-fluorophenylboronic acid is1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule. Physical and Chemical Properties Analysis

4-Ethyl-3-fluorophenylboronic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

医药:诊断成像和肿瘤治疗

4-乙基-3-氟苯基硼酸: 已被用于开发基于苯基硼酸的功能性化学材料。 这些材料在荧光成像和肿瘤治疗中具有重要意义,特别是通过增强细胞摄取以实现对癌细胞的主动靶向 .

农业:土壤肥力和植物健康

在农业中,包括硼酸在内的有机酸在土壤肥力和植物健康中起着至关重要的作用。 它们参与复杂矿物质的矿化和溶解、植物病原体的生物防治以及系统抗性的诱导 .

材料科学:动态点击化学

该化合物用于材料科学中的动态点击化学,该化学在创建生物医学设备和材料化学中具有应用。 这涉及可逆动力学及其在化学生物学和药物化学中的应用 .

环境科学:水的去污

4-乙基-3-氟苯基硼酸: 可以促进从水中电化学去除全氟化合物的过程,提供一种控制方法来减轻这些持久性和有毒物质带来的环境风险 .

分析化学:化学平衡

在分析化学中,硼酸对于理解溶液中的化学平衡至关重要,这是各种分析过程实验工作的基础知识 .

生物化学:基于肽的荧光

该化合物是基于肽的荧光技术的组成部分,该技术扩展了生物化学研究。 它涉及荧光氨基酸,这些氨基酸增强了肽的荧光特性,从而将不同的领域联系起来并打破了最初的局限性 .

制药:药物设计

在制药领域,硼酸被纳入药物设计中,以微调活性和药代动力学。 选择性引入硼酸片段,例如4-乙基-3-氟苯基硼酸,是药物设计中提高效率和生物半衰期的成熟策略 .

有机合成:聚合物合成

最后,在有机合成中,4-乙基-3-氟苯基硼酸用于合成含硼单体和聚合物材料。 它有助于开发具有独特属性和应用于可回收材料的聚合物 .

安全和危害

The safety information for 4-Ethyl-3-fluorophenylboronic acid indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

作用机制

Target of Action

The primary target of 4-Ethyl-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

4-Ethyl-3-fluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction, in which 4-Ethyl-3-fluorophenylboronic acid participates, is a part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound’s reactivity can be influenced by the rate of release of the boronic acid group .

Result of Action

The action of 4-Ethyl-3-fluorophenylboronic acid results in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-Ethyl-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the rate of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature and pH .

属性

IUPAC Name |

(4-ethyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYKIKQGUYJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

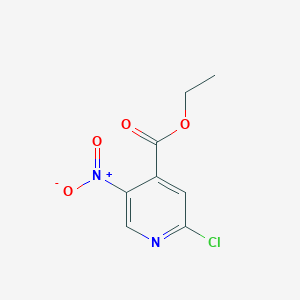

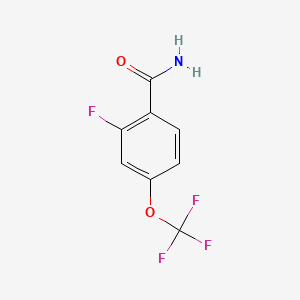

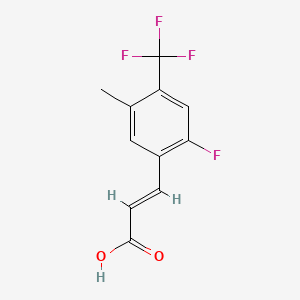

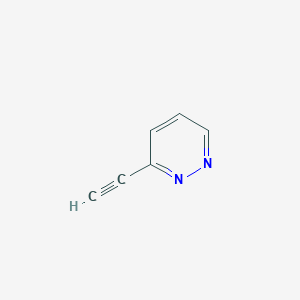

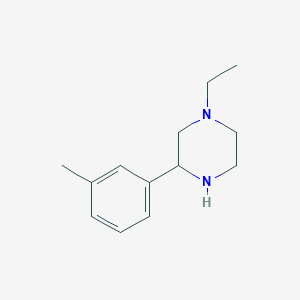

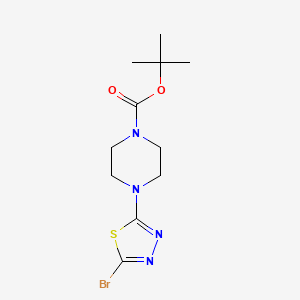

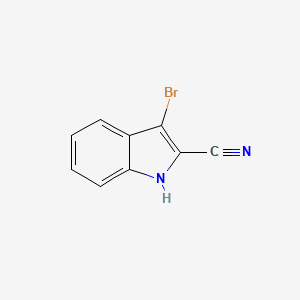

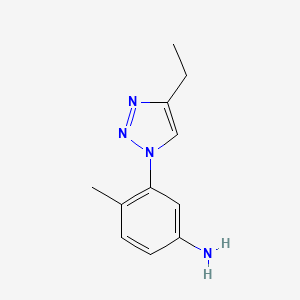

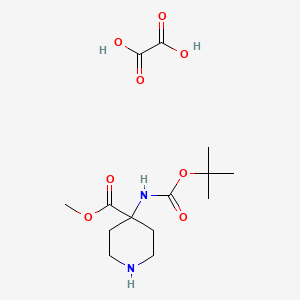

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)

![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)